

An In-depth Technical Guide to Fmoc-N-Me-Asp(OtBu)-OH

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Compound of Interest		
Compound Name:	Fmoc-N-Me-Asp(OtBu)-OH	
Cat. No.:	B557422	Get Quote

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This guide provides a comprehensive overview of N- α -Fmoc-N- α -methyl-L-aspartic acid β -tert-butyl ester, commonly known as **Fmoc-N-Me-Asp(OtBu)-OH**. It is a crucial building block in modern peptide chemistry, particularly for the synthesis of modified peptides with enhanced therapeutic potential. This document details its chemical structure, physicochemical properties, and standardized protocols for its application in solid-phase peptide synthesis (SPPS).

Core Chemical and Physical Properties

Fmoc-N-Me-Asp(OtBu)-OH is a derivative of the amino acid L-aspartic acid, strategically modified with three key chemical groups: a base-labile N-terminal fluorenylmethoxycarbonyl (Fmoc) group for temporary protection, an acid-labile β-tert-butyl (OtBu) ester for side-chain protection, and an N-methyl group on the alpha-amino nitrogen. This N-methylation is a critical modification used to improve the proteolytic stability of the resulting peptide.[1][2]

Data Presentation: Physicochemical Properties

All quantitative data for **Fmoc-N-Me-Asp(OtBu)-OH** has been consolidated into the table below for ease of reference and comparison.

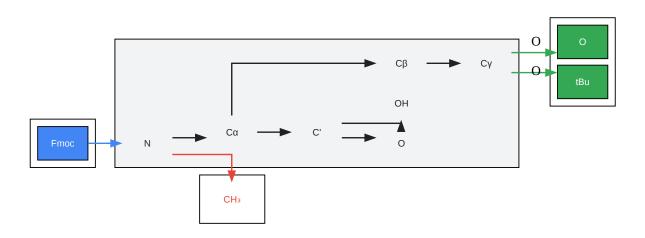


Property	Value	Source(s)
CAS Number	152548-66-8	[1][2][3]
Molecular Formula	C24H27NO6	[1][3][4]
Molecular Weight	425.47 g/mol	[1][3]
Appearance	White to off-white powder or crystals	[1][2]
Melting Point	135-140 °C	[1]
Purity (HPLC)	≥97% - ≥98%	[1][2][5]
Optical Rotation	[α] ²² /D: -39.0° (c=0.5% in DMF)	[1]
$[\alpha]^{20}$ /D: -38 ± 1° (c=1 in DMF)	[2]	
$[\alpha]^{20}/D$: -11 ± 2° (c=1 in MeOH)	[2]	
Storage Temperature	2-8°C	[1][2]

Chemical Structure

The structure of **Fmoc-N-Me-Asp(OtBu)-OH** incorporates the Fmoc protecting group, the N-methylated amino acid backbone, and the tert-butyl ester protecting the side-chain carboxyl group.





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Caption: Chemical structure of Fmoc-N-Me-Asp(OtBu)-OH.

Experimental Protocols: Application in SPPS

Fmoc-N-Me-Asp(OtBu)-OH is a key reagent for introducing N-methylated aspartic acid residues into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS). The steric hindrance from the N-methyl group necessitates optimized protocols to ensure efficient coupling.[6]

Detailed Methodology for Coupling

- Resin Preparation:
 - Swell the solid support (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for a minimum of 30 minutes within the reaction vessel.



- If starting a new synthesis, perform the initial coupling of the first amino acid. If extending a peptide chain, proceed to Fmoc deprotection.
- · Fmoc Group Deprotection:
 - Treat the resin with a 20% solution of piperidine in DMF for 3 minutes. Drain the solution.
 - Repeat the treatment with 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group.
 - Thoroughly wash the resin sequentially with DMF (5 times), dichloromethane (DCM, 3 times), and finally DMF (3 times) to remove residual piperidine.
- · Amino Acid Activation and Coupling:
 - In a separate vial, dissolve Fmoc-N-Me-Asp(OtBu)-OH (3-5 equivalents relative to resin loading capacity).
 - Add a coupling agent, such as HCTU or HATU (3-5 equivalents), to the amino acid solution in DMF.[6]
 - Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents), to the mixture.
 - Allow the mixture to pre-activate for 2-5 minutes.
 - o Add the activated amino acid solution to the deprotected resin in the reaction vessel.
 - Allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance of the N-methyl group, longer reaction times or a second coupling (double coupling) may be required to drive the reaction to completion.
- Post-Coupling Wash:
 - After the coupling reaction, drain the vessel and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
- Chain Elongation and Cleavage:

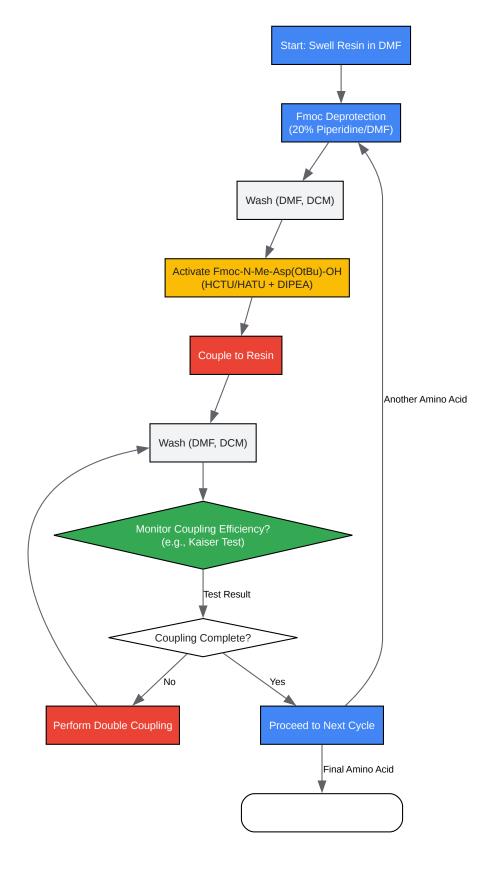


- Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.
- Upon completion of the synthesis, cleave the peptide from the resin and remove the sidechain protecting groups (including the OtBu group) using a strong acid cocktail (e.g., 95% Trifluoroacetic acid with scavengers).

Logical Workflow and Key Considerations

The successful incorporation of **Fmoc-N-Me-Asp(OtBu)-OH** hinges on overcoming the kinetic challenges posed by its sterically hindered structure. The following workflow diagram illustrates the key decision points in the process.





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Caption: Experimental workflow for SPPS with Fmoc-N-Me-Asp(OtBu)-OH.



Key Considerations:

- Aspartimide Formation: While N-methylation can influence backbone conformation, the
 parent compound Fmoc-Asp(OtBu)-OH is known to be susceptible to aspartimide formation
 during repeated exposure to the basic conditions of Fmoc deprotection. This side reaction
 can lead to impurities that are difficult to separate. Researchers should be aware of this
 potential issue and consider strategies to mitigate it, such as minimizing piperidine exposure
 time or using alternative side-chain protecting groups if this side reaction becomes
 problematic.
- Coupling Reagents: The use of potent uronium- or phosphonium-based coupling reagents like HATU, HCTU, or PyBOP is strongly recommended to achieve high coupling efficiency for this sterically hindered amino acid.[6]
- Monitoring: Standard qualitative tests like the Kaiser test may not be reliable for secondary amines (like N-methylated amino acids). Alternative monitoring techniques may be necessary to accurately assess coupling completion.

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